molecular formula C7H5F3S B2728040 1,2,3-trifluoro-5-(methylsulfanyl)benzene CAS No. 1314966-54-5

1,2,3-trifluoro-5-(methylsulfanyl)benzene

Cat. No.: B2728040
CAS No.: 1314966-54-5
M. Wt: 178.17
InChI Key: IWHGLLPBSQPTMK-UHFFFAOYSA-N
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Description

1,2,3-trifluoro-5-(methylsulfanyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a sulfur atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Scientific Research Applications

1,2,3-trifluoro-5-(methylsulfanyl)benzene has several applications in scientific research:

Safety and Hazards

Safety data for “Methyl 3,4,5-trifluorophenyl sulfide” suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled. In case of contact, the affected area should be washed off with soap and plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-trifluoro-5-(methylsulfanyl)benzene typically involves the reaction of 3,4,5-trifluorophenyl magnesium bromide with methyl sulfide. The process begins with the preparation of 3,4,5-trifluorophenyl magnesium bromide by reacting 3,4,5-trifluorobromobenzene with magnesium in the presence of anhydrous ether. The resulting Grignard reagent is then reacted with methyl sulfide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-trifluoro-5-(methylsulfanyl)benzene can undergo several types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atom.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products:

    Oxidation: The major products of oxidation are the corresponding sulfoxides and sulfones.

    Substitution: The products depend on the nucleophile used; for example, using an amine would yield an amino-substituted product.

Mechanism of Action

The mechanism of action of 1,2,3-trifluoro-5-(methylsulfanyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The sulfur atom can form bonds with various electrophiles, facilitating different chemical transformations .

Comparison with Similar Compounds

    Trifluoromethylbenzene: Similar in structure but lacks the sulfur atom.

    3,4,5-Trifluorophenyl methyl ether: Similar but contains an oxygen atom instead of sulfur.

Uniqueness: 1,2,3-trifluoro-5-(methylsulfanyl)benzene is unique due to the presence of both the trifluoromethyl group and the sulfur atom, which together impart distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

1,2,3-trifluoro-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3S/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHGLLPBSQPTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314966-54-5
Record name 1,2,3-trifluoro-5-(methylsulfanyl)benzene
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